molecular formula C27H23FN4O2 B2562932 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide CAS No. 1185072-11-0

2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide

Cat. No.: B2562932
CAS No.: 1185072-11-0
M. Wt: 454.505
InChI Key: KLWQBNDIKOMHNJ-UHFFFAOYSA-N
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Description

2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide is a synthetic compound known for its complex structure and potential applications across various fields of scientific research. This compound is characterized by its pyrimidoindole core and various functional groups that confer its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide, several steps are generally involved:

  • Preparation of the pyrimidoindole core: This involves the condensation of appropriate substituted benzyl compounds with fluorinated indole derivatives.

  • Formation of the N-phenethylacetamide: This is typically achieved by amidation reactions, where phenethylamine reacts with the acetamide precursor.

Industrial Production Methods

Industrial production might involve optimization of these synthetic routes for higher yield and purity, including:

  • Use of catalysts: Catalysts such as palladium or platinum complexes might be employed to increase reaction efficiency.

  • Optimized reaction conditions: Controlled temperatures, pressures, and pH levels to ensure maximum yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: The compound can undergo oxidation reactions, typically forming additional ketone or aldehyde functionalities.

  • Reduction: Reduction can convert the oxo groups into hydroxyl groups.

  • Substitution: The fluorine atom in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: Lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed from These Reactions

  • Oxidation: Formation of difunctionalized compounds with increased carbon-oxygen bonds.

  • Reduction: Formation of alcohol derivatives.

  • Substitution: Substituted fluorine atoms with corresponding nucleophiles.

Scientific Research Applications

Chemistry

  • Catalysis: Utilized as a catalyst in various organic reactions due to its robust structure and reactive sites.

Biology

  • Enzyme Inhibition: Studied as a potential inhibitor for enzymes due to its binding capability with active sites.

Medicine

  • Drug Development: Investigated for its pharmacological properties, potentially serving as a lead compound in the development of new medications.

Industry

  • Material Science: Applied in the development of novel materials with specific physical or chemical properties.

Mechanism of Action

Molecular Targets and Pathways Involved

2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The detailed mechanism might involve:

  • Binding to Active Sites: The compound forms strong interactions with the active sites of target molecules.

  • Pathway Modulation: It can modulate biochemical pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

This compound stands out due to its unique fluorinated pyrimidoindole core, which is less common in related compounds.

  • Similar Compounds: Other pyrimidoindole derivatives, benzylated indoles, and fluorinated acetamides.

  • Uniqueness: The specific combination of fluorination, benzylation, and amidation confers distinct chemical properties, making it a subject of interest in various research fields.

Properties

IUPAC Name

2-(3-benzyl-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O2/c28-21-11-12-23-22(15-21)25-26(27(34)31(18-30-25)16-20-9-5-2-6-10-20)32(23)17-24(33)29-14-13-19-7-3-1-4-8-19/h1-12,15,18H,13-14,16-17H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWQBNDIKOMHNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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